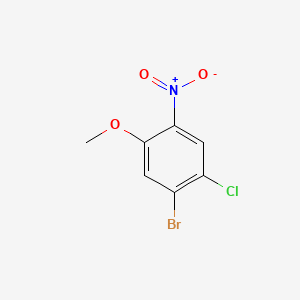

5-Bromo-4-chloro-2-nitroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-5-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUZPSBQIMNNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738145 | |

| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360616-77-8 | |

| Record name | 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characteristics of 5 Bromo 4 Chloro 2 Nitroanisole

Positional Isomerism and Substituent Effects on Anisole Ring

The positions of the substituents on the benzene (B151609) ring relative to the methoxy (B1213986) group and to each other are crucial. In this compound, the substituents are located at positions 2, 4, and 5.

The methoxy group (-OCH₃) at position 1 is a strong activating group and directs electrophilic attack to the ortho and para positions (positions 2, 4, and 6). blogspot.comchemistrysteps.com

The nitro group (-NO₂) at position 2 is a strong deactivating group. Its presence at an ortho position significantly withdraws electron density from the ring.

The chloro group (-Cl) at position 4 is a deactivating, ortho, para-directing group.

The bromo group (-Br) at position 5 is also a deactivating, ortho, para-directing group.

The combined electronic effects of these three substituents create a highly electron-deficient aromatic ring. The methoxy group's activating effect is largely overcome by the strong deactivating nature of the nitro and halogen substituents.

Implications of Halogen and Nitro Group Interactions

The interplay between the halogen atoms and the nitro group has significant consequences for the molecule's reactivity. The potent electron-withdrawing nature of the nitro group, combined with the inductive withdrawal of the chlorine and bromine atoms, makes the aromatic ring particularly susceptible to nucleophilic aromatic substitution. The positions of the substituents also introduce steric considerations that can influence the accessibility of different sites on the ring to incoming reagents. Theoretical studies on substituted anisoles have shown that the presence of ortho-substituents can affect the resonance interaction between the methoxy group and the benzene ring. oup.com In the case of this compound, the nitro group at the 2-position (ortho to the methoxy group) would be expected to have a significant impact on this interaction.

Precursor Synthesis and Functional Group Introduction

The creation of the target molecule typically begins with a substituted anisole precursor, followed by the sequential introduction of the required functional groups. The order of these reactions is paramount to ensure the correct placement of each substituent, guided by their respective directing effects.

Aromatic nitration is a cornerstone of organic synthesis, utilized for producing key intermediates for pharmaceuticals, dyes, and explosives. byjus.com The process involves the introduction of a nitro group (—NO₂) onto an aromatic ring. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, nitration is a key step that must be directed to a specific position on a pre-halogenated anisole precursor. The primary method for aromatic nitration involves treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comnumberanalytics.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comyoutube.com

The position of nitration on a substituted benzene ring is dictated by the electronic properties of the substituents already present. wikipedia.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. This directing effect is crucial for optimizing the yield of the desired isomer. libretexts.org

The methoxy group (—OCH₃) of an anisole precursor is a strongly activating group due to its ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex). This effect preferentially directs the incoming electrophile to the ortho and para positions. youtube.com Conversely, halogens like chlorine and bromine are deactivating groups, yet they are also ortho-, para-directors. pressbooks.pub

In a potential precursor like 4-bromo-3-chloroanisole, the synthesis of this compound would require the nitration to occur at the C2 position. This position is ortho to the activating methoxy group and meta to the deactivating chloro group, a favorable outcome. However, the regioselectivity can be complex, influenced by both electronic and steric effects. frontiersin.org For instance, while the methoxy group strongly directs ortho and para, nitration of anisole itself can yield a high proportion of the para-isomer (up to 80%), with the remainder being the ortho-isomer. frontiersin.org The presence of multiple substituents requires careful consideration of their combined directing influences to maximize the yield of the target compound.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Chemical Formula | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy | -OCH₃ | Strong Activator | Ortho, Para |

| Chlorine | -Cl | Weak Deactivator | Ortho, Para |

| Bromine | -Br | Weak Deactivator | Ortho, Para |

| Nitro | -NO₂ | Strong Deactivator | Meta |

This table summarizes the activating/deactivating and directing effects of functional groups relevant to the synthesis of this compound.

The conditions under which nitration is performed have a significant impact on both the rate of reaction and the product distribution, including the potential for multiple nitrations. byjus.com

Temperature: Aromatic nitration is an exothermic process. byjus.com Careful temperature control is essential, as higher temperatures increase the reaction rate but also elevate the risk of forming di- and tri-nitrated byproducts. byjus.comnumberanalytics.com For many reactions, temperatures are maintained at or below 50-60°C to ensure mono-nitration predominates. byjus.comnumberanalytics.com

Acid Systems: The most common nitrating system is a mixture of concentrated sulfuric acid and nitric acid. masterorganicchemistry.comrutgers.edu The strength of this "mixed acid" system is critical for generating the nitronium ion electrophile. numberanalytics.com For highly activated rings, such as phenols or anilines, nitric acid alone or in a milder solvent like acetic acid may be sufficient. masterorganicchemistry.comwikipedia.org However, for deactivated or moderately activated rings, the strong protonating power of sulfuric acid is necessary to drive the reaction. rutgers.edu

Solvents: While mixed acid nitrations are often performed without an additional solvent, alternative systems have been developed. Research has explored nitration in aqueous solutions containing surfactants like sodium dodecylsulfate, which can offer high regioselectivity under milder conditions. rsc.org The choice of solvent or acid system can tune the reactivity and selectivity of the nitration process.

Table 2: Effect of Reaction Conditions on Aromatic Nitration

| Parameter | Condition | Typical Outcome | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., < 50°C) | Favors mono-nitration, higher selectivity. byjus.comnumberanalytics.com | Reduces the energy available to overcome the activation barrier for a second nitration on a now-deactivated ring. byjus.com |

| High (e.g., > 100°C) | Increased risk of multiple nitrations and byproducts. byjus.comrutgers.edu | Provides sufficient energy for further substitution, even on a deactivated ring. byjus.com | |

| Acid System | Conc. H₂SO₄ / Conc. HNO₃ | Standard for most aromatics. youtube.com | Strong acid mixture generates a high concentration of the required NO₂⁺ electrophile. masterorganicchemistry.com |

| Conc. HNO₃ alone | Sufficient for highly activated rings (e.g., phenol). masterorganicchemistry.com | The aromatic ring is nucleophilic enough to react with the electrophile without a strong catalytic acid. masterorganicchemistry.com |

This table outlines the general impact of key reaction parameters on the outcome of electrophilic aromatic nitration.

The introduction of bromine and chlorine onto the aromatic ring is achieved through electrophilic aromatic halogenation. This process typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to polarize the halogen molecule and create a more potent electrophile. brainly.in Modern methods may also employ N-halosuccinimides (e.g., NBS for bromination, NCS for chlorination) often with a catalyst, which can offer greater selectivity. nih.govresearchgate.net

Similar to nitration, the regioselectivity of halogenation is governed by the substituents on the ring. The methoxy group of an anisole precursor is a powerful ortho-, para-director. brainly.in Halogens themselves present a unique case. They are deactivating toward electrophilic aromatic substitution because their strong electronegativity withdraws electron density from the ring inductively. jove.comjove.com However, they possess lone pairs of electrons that can be donated into the ring through resonance. masterorganicchemistry.com This resonance donation stabilizes the carbocation intermediate formed during an ortho or para attack, but not a meta attack. pressbooks.pubmasterorganicchemistry.com Consequently, halogens are classified as ortho-, para-directing deactivators, a rare combination of effects. pressbooks.pubjove.com This dual nature is fundamental to devising a synthetic route where halogens must be placed at specific positions relative to each other and to the methoxy group.

Controlling the extent of halogenation is crucial to prevent the formation of undesired poly-halogenated products. Several factors allow for this control:

Ring Deactivation: The introduction of the first halogen atom deactivates the aromatic ring, making the second halogenation slower and requiring more forcing conditions. studentdoctor.netpressbooks.pub This inherent property provides a degree of natural control, making mono-halogenation easier to achieve than di- or tri-halogenation. Under acidic conditions, further reaction is slowed because the electron-withdrawing halogen destabilizes the intermediate required for the next substitution. youtube.com

Stoichiometry Control: Carefully controlling the molar ratio of the aromatic substrate to the halogenating agent is a primary method for preventing over-halogenation. Using a 1:1 ratio or a slight excess of the aromatic compound can favor mono-substitution. libretexts.org

Catalytic Methods: The use of catalytic systems, such as an aniline (B41778) catalyst with N-halosuccinimides, can provide high selectivity for mono-halogenation with good to excellent yields. nih.gov These methods often operate under milder conditions, further reducing the likelihood of multiple additions.

Selective Halogenation Approaches (Bromination and Chlorination)

Ether Formation and Methoxy Group Introduction

A crucial step in the synthesis of this compound is the introduction of the methoxy group (-OCH₃) to form the anisole structure. This is typically achieved through the etherification of a corresponding phenolic precursor.

The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.

For the synthesis of this compound, a potential precursor would be 5-Bromo-4-chloro-2-nitrophenol. nih.govnih.gov The synthesis would proceed by treating this phenol with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to generate the phenoxide, followed by the addition of a methylating agent.

Reaction Scheme:

5-Bromo-4-chloro-2-nitrophenol + Base → Sodium 5-bromo-4-chloro-2-nitrophenoxide

Sodium 5-bromo-4-chloro-2-nitrophenoxide + Methylating Agent → this compound

The choice of solvent and reaction conditions is critical to maximize the yield and minimize side reactions. Aprotic polar solvents are often employed to facilitate the SN2 reaction.

An alternative strategy for introducing the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This pathway is viable when the aromatic ring is highly electron-deficient, typically due to the presence of strong electron-withdrawing groups like the nitro group. quizlet.comquizlet.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. quizlet.com

In the context of this compound synthesis, a dihalogenated nitrobenzene (B124822) derivative could serve as the substrate. For instance, if a precursor like 1,4-dibromo-2-chloro-5-nitrobenzene (B2558494) were available, treatment with sodium methoxide (B1231860) could potentially lead to the selective displacement of one of the halogen atoms.

The success of this approach depends on several factors:

Leaving Group Ability: The halogen that is more susceptible to displacement will be the one that is either ortho or para to a strong electron-withdrawing group and is a better leaving group (I > Br > Cl > F). youtube.com

Reaction Conditions: The temperature, solvent, and concentration of the methoxide are crucial parameters that need to be optimized.

| Factor | Influence on SNAr Reactions |

| Electron-Withdrawing Groups | Stabilize the Meisenheimer complex, activating the ring for nucleophilic attack. Must be ortho or para to the leaving group. quizlet.com |

| Leaving Group | The rate of displacement generally follows the trend I > Br > Cl > F for halogens. youtube.com |

| Nucleophile | Stronger nucleophiles, like methoxide, are required. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation of the nucleophile salt. |

Interactive Data Table: Factors Influencing SNAr Reactions

Multi-step Synthetic Pathways to this compound

The synthesis of a complex molecule like this compound often necessitates a multi-step approach to ensure the correct regiochemistry of the substituents. libretexts.org

A logical synthetic route would involve a carefully planned sequence of electrophilic aromatic substitution reactions (halogenation and nitration) followed by the previously discussed etherification. unacademy.comorganicchemistrytutor.comlibretexts.org The order of these reactions is critical, as the existing substituents on the ring direct the position of incoming groups.

A plausible, though not definitively documented, synthetic sequence could be:

Chlorination of Anisole: Starting with anisole, chlorination would likely yield a mixture of ortho- and para-chloroanisole. The para-isomer would be the desired intermediate.

Nitration of p-Chloroanisole: The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Nitration of p-chloroanisole would be expected to place the nitro group ortho to the methoxy group.

Bromination of 4-Chloro-2-nitroanisole (B146433): The final step would be the bromination of the 4-chloro-2-nitroanisole intermediate. The directing effects of the existing groups would need to be carefully considered to achieve the desired 5-bromo isomer.

Challenges in this approach include controlling the regioselectivity at each step and separating the desired isomer from potential byproducts.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. google.comresearchgate.netmdpi.comrsc.orgrsc.org Developing a one-pot synthesis for this compound would be a considerable challenge due to the incompatibility of the reagents and reaction conditions required for halogenation, nitration, and etherification.

For instance, the strongly acidic conditions required for nitration (a mixture of nitric and sulfuric acid) are not compatible with the basic conditions needed for Williamson ether synthesis. masterorganicchemistry.com Similarly, the Lewis acids often used as catalysts for halogenation could interact with the other reagents. organicchemistrytutor.com

Despite these challenges, research into one-pot methodologies for the synthesis of substituted aromatic compounds is an active area. google.comresearchgate.netmdpi.com A successful one-pot synthesis would likely require the development of novel catalyst systems or reaction media that can accommodate the different reaction types.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. researchgate.netresearchgate.netnih.gov In the context of synthesizing this compound, several green chemistry principles could be applied:

Use of Safer Solvents and Reagents: Traditional nitration methods often use a hazardous mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.comorgchemres.org Research is ongoing into safer nitrating agents and the use of solid acid catalysts to reduce the environmental impact. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For example, developing catalytic methods for halogenation that avoid the use of stoichiometric amounts of Lewis acids would be a green improvement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. One-pot reactions, if developed, could significantly improve the atom economy.

Energy Efficiency: The use of microwave-assisted synthesis or other energy-efficient heating methods can reduce the energy consumption of the synthetic process. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and producing less hazardous byproducts. orgchemres.org |

| Designing Safer Chemicals | The final product itself is not the focus here, but the synthetic process. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. |

| Design for Energy Efficiency | Using methods like microwave heating to reduce energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Not directly applicable in this specific synthesis. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. researchgate.net |

| Design for Degradation | Not directly applicable to the synthesis itself. |

| Real-time Analysis for Pollution Prevention | Monitoring the reaction to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Interactive Data Table: Application of Green Chemistry Principles

Solvent-Free Nitration and Halogenation Processes

The paradigm of performing chemical reactions without a solvent medium offers significant environmental and economic benefits, including reduced waste streams, lower processing costs, and often, enhanced reaction rates. The synthesis of this compound involves two critical electrophilic aromatic substitution steps—nitration and bromination—both of which have been subjects of research into solvent-free conditions.

The initial step, the nitration of 4-chloroanisole (B146269), can be conducted under solvent-free or aqueous conditions, which represents a significant improvement over traditional methods that use highly corrosive mixed acids like nitric and sulfuric acid. frontiersin.org Research into the nitration of various aromatic compounds has demonstrated the viability of using concentrated aqueous nitric acid as both the reagent and the medium. frontiersin.org This approach eliminates the need for a separate organic solvent, simplifying workup and reducing volatile organic compound (VOC) emissions. The effectiveness of this method is highly dependent on factors such as acid concentration, temperature, and reaction time. For instance, studies on similar aromatic substrates show that while lower concentrations of nitric acid can improve selectivity, they often result in impractically low conversions. frontiersin.org

A key finding in aqueous nitration is that effective reaction can occur at ambient temperatures without additional catalysts or co-acids, which is a major step towards safer and more sustainable processes. frontiersin.org However, the molar ratio of nitric acid to the aromatic substrate is a critical parameter; a sufficient excess of the nitrating agent is necessary to achieve acceptable yields. frontiersin.org

| Parameter | Condition | Observation on Aromatic Substrates |

| Nitric Acid Concentration | 12 M vs. 15.8 M | 15.8 M concentration provides reasonable yield and selectivity for mono-nitration; 12 M results in negligible conversion. frontiersin.org |

| Reagent Ratio (HNO₃/Substrate) | Decreasing from 8.8 M | Yields diminish significantly at lower ratios. frontiersin.org |

| Activation | None (Ambient Temp) vs. Heating | Effective nitration can occur at room temperature without external energy input. frontiersin.org |

This table illustrates the influence of reaction parameters on nitration efficiency in aqueous, solvent-free-analogous systems, based on findings from studies on various aromatic compounds.

Similarly, the subsequent halogenation (bromination) step to introduce a bromine atom onto the 4-chloro-2-nitroanisole intermediate is being explored under solvent-free conditions. Traditional bromination often employs elemental bromine in a chlorinated solvent, which poses significant environmental and safety risks. Solvent-free approaches can involve the use of solid-phase brominating agents or mechanochemical methods (ball milling), which generate less waste and avoid the hazards associated with volatile solvents.

Catalyst Development for Enhanced Selectivity and Efficiency

In the nitration of 4-chloroanisole, the primary challenge is to achieve high selectivity for the desired 2-nitro isomer. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. The development of shape-selective solid acid catalysts, such as zeolites, has been a significant breakthrough. rsc.org Zeolites possess a microporous structure with well-defined channels and cavities that can influence which isomer is preferentially formed. rsc.org For example, studies on the nitration of other aromatic compounds have shown that zeolites like zeolite beta with a low silica-to-alumina ratio can exhibit high activity and selectivity for the para-isomer due to steric constraints within the catalyst pores. rsc.org This principle can be applied to direct the nitration of 4-chloroanisole to the desired position.

For the subsequent bromination of 4-chloro-2-nitroanisole, the directing effects of the existing substituents (methoxy, chloro, and nitro groups) must be managed to ensure bromination occurs at the C-5 position. The nitro group is a strong deactivating group and a meta-director. Traditional methods often rely on Lewis acid catalysts like FeBr₃, which activate the bromine but can suffer from low selectivity. youtube.comyoutube.com Modern catalyst development focuses on heterogeneous systems that are more selective and easily recyclable. For instance, a process using a zinc salt catalyst adsorbed on an inert support like silica (B1680970) has been shown to achieve highly selective bromination of aromatic compounds. google.com Such supported catalysts can enhance para-selectivity and are readily separated from the reaction mixture, simplifying purification and reducing waste. google.com

Furthermore, research into the bromination of deactivated aromatic rings has explored novel catalytic systems. One patented method for a related compound involves using N-bromosuccinimide (NBS) in a sulfuric acid system with a specific catalyst, such as sodium sulfite, to inhibit the formation of undesired isomers. google.com

| Reaction Step | Traditional Catalyst | Advanced Catalyst System | Key Advantages of Advanced Catalyst |

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Solid Acids (e.g., Zeolites) | Enhanced regioselectivity, reusability, reduced corrosive waste. rsc.org |

| Bromination | Lewis Acids (e.g., FeBr₃) | Supported Zinc Salts (e.g., ZnBr₂/Silica) | High para-selectivity, catalyst recyclability, milder reaction conditions. google.com |

This table provides a comparative overview of traditional and advanced catalysts used in the synthesis steps relevant to this compound.

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for studying the properties of substituted nitroaromatic compounds. By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a high degree of reliability. For molecules like this compound, methods such as B3LYP in combination with basis sets like 6-311++G(d,p) are commonly employed to achieve accurate predictions of geometry and vibrational frequencies.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

The conformation of the molecule is largely influenced by the orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the benzene ring. Computational studies on similar molecules, such as 2-bromo-4-chloro-6-nitroanisole, indicate that the ground state conformation is nearly planar, though the nitro group may be slightly twisted out of the aromatic plane to minimize steric hindrance. The rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group are key conformational variables.

Table 1: Exemplary Optimized Geometrical Parameters for a Related Compound (4-chloro-2-bromoaniline) Calculated at the B3LYP/6-311++G(d,p) Level. (Note: This data is for a structurally similar molecule and is presented for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-Br | 1.912 | |

| C-N | 1.395 | |

| Bond Angle (°) | C2-C1-C6 | 119.5 |

| C1-C2-C3 | 122.1 | |

| C3-C4-C5 | 121.2 |

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds. The calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and to aid in the assignment of spectral bands to specific vibrational modes. globalresearchonline.net

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental values. globalresearchonline.net Studies on analogous molecules like 5-chloro-2-nitroanisole (B32773) and 4-chloro-2-bromoaniline have demonstrated that DFT calculations can reproduce the experimental vibrational spectra with a high degree of accuracy. globalresearchonline.netasianpubs.org The analysis of the potential energy distribution (PED) is also used to provide a detailed assignment of each vibrational mode.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Related Molecule. (Note: This table illustrates the type of data generated in such studies; specific values for this compound would require a dedicated computational study.)

| Vibrational Mode | Functional Group | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretching | -NO₂ | ~1520-1570 | ~1525-1575 |

| Symmetric Stretching | -NO₂ | ~1340-1360 | ~1345-1365 |

| Stretching | C-Br | ~550-650 | ~550-650 |

| Stretching | C-Cl | ~650-800 | ~650-800 |

| Asymmetric Stretching | C-O-C (Anisole) | ~1250-1280 | ~1250-1280 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, stability, and spectroscopic properties. Computational methods provide valuable tools to analyze this electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also associated with the charge transfer characteristics within the molecule. In molecules like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (nitro, bromo, chloro) groups facilitates intramolecular charge transfer. Computational studies on similar compounds like 5-chloro-2-nitroanisole have shown that a diminished energy gap elucidates this internal charge transfer. asianpubs.orgresearchgate.net The calculated HOMO and LUMO energies can also show that charge transfer has occurred within the molecule. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Nitroaromatic Compounds. (Note: These values are illustrative and based on studies of similar molecules. Specific calculations for this compound are required for precise data.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Energy Gap (ΔE) | ~3.5 to 4.5 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the oxygen atoms of the nitro group and the methoxy group.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

MESP analysis on the related 5-chloro-2-nitroanisole shows that the negative potential sites are localized on the oxygen atoms, while positive sites are identified around the hydrogen and ring carbon atoms. researchgate.net This allows for a visual understanding of where the molecule is most likely to interact with other chemical species.

Mulliken and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom in a molecule. This information provides insight into the distribution of electrons and the electrostatic interactions within the molecule. The charge distribution is heavily influenced by the electronegativity of the atoms and the presence of electron-withdrawing or -donating groups.

In this compound, the high electronegativity of the oxygen, chlorine, and bromine atoms would result in them carrying partial negative charges. Conversely, the carbon atoms attached to these electronegative atoms would exhibit partial positive charges. Such charge distribution analysis, as performed in studies of molecules like 2-bromo-6-chloro-4-fluoroaniline, is crucial for understanding the molecule's dipole moment and its interactions with its environment. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-chloro-6-nitroanisole |

| 4-chloro-2-bromoaniline |

| 5-chloro-2-nitroanisole |

| 2-bromo-6-chloro-4-fluoroaniline |

Computational and Theoretical Studies of this compound: A Review of Available Scientific Literature

Introduction

This compound is a halogenated nitroaromatic compound. This article aims to provide a comprehensive overview of its computational and theoretical properties based on the existing scientific literature. The following sections will delve into specific aspects of its molecular characteristics as determined through theoretical calculations.

Computational Chemistry and Theoretical Studies of 5 Bromo 4 Chloro 2 Nitroanisole

Thermochemical Properties and Temperature Dependence

Enthalpy, Entropy, and Heat Capacity Investigations

Although research exists for structurally similar compounds, such as 5-chloro-2-nitroanisole (B32773), the strict focus of this article on this compound precludes the inclusion of data from these related but distinct chemical entities. The scientific community has yet to publish the specific computational analyses required to populate the requested sections with accurate and compound-specific information.

Analysis of Factors Affecting Thermodynamic Stability

Electronic Effects:

The thermodynamic stability of this compound is significantly influenced by the electronic interplay between its various substituents. The methoxy (B1213986) (-OCH3) group at position 1 is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect) due to the electronegativity of the oxygen atom. Conversely, the nitro (-NO2) group at position 2, and the chloro (-Cl) and bromo (-Br) groups at positions 4 and 5, respectively, are all electron-withdrawing groups.

The nitro group exerts a powerful electron-withdrawing effect through both resonance (-R effect) and induction (-I effect). nih.gov The halogens, chlorine and bromine, are primarily electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. chemistrysteps.com They also possess lone pairs of electrons that can participate in resonance, exhibiting a weak electron-donating (+R) effect. However, for halogens, the inductive effect typically outweighs the resonance effect. chemistrysteps.com

The combination of these effects leads to a complex distribution of electron density within the aromatic ring. The strong electron-withdrawing nature of the nitro group, augmented by the inductive effects of the halogens, significantly lowers the electron density of the benzene (B151609) ring. This delocalization of electron density generally contributes to the thermodynamic stability of the molecule. du.edu.eg

Steric Hindrance:

The spatial arrangement of the substituents on the benzene ring introduces steric strain that can impact the molecule's thermodynamic stability. In this compound, the bulky bromo and chloro atoms are adjacent to each other, and the nitro group is ortho to the methoxy group. This arrangement can lead to steric repulsion between the electron clouds of these adjacent groups.

To minimize this steric hindrance, the nitro group and the methoxy group may twist out of the plane of the benzene ring. This torsion, however, can disrupt the π-orbital overlap required for optimal resonance stabilization. Therefore, the final geometry and thermodynamic stability of the molecule are a compromise between maximizing resonance stabilization (which favors planarity) and minimizing steric strain (which may favor a non-planar conformation). Computational studies on similar substituted nitrobenzenes often reveal such conformational adjustments to achieve the lowest energy state.

Intramolecular Interactions:

A summary of the primary electronic effects of the substituents in this compound is presented in the table below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Methoxy (-OCH3) | 1 | -I (withdrawing) | +R (donating) | Donating |

| Nitro (-NO2) | 2 | -I (withdrawing) | -R (withdrawing) | Withdrawing |

| Chloro (-Cl) | 4 | -I (withdrawing) | +R (donating) | Withdrawing |

| Bromo (-Br) | 5 | -I (withdrawing) | +R (donating) | Withdrawing |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 4 Chloro 2 Nitroanisole

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a principal reaction pathway for 5-Bromo-4-chloro-2-nitroanisole. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which is positioned ortho and meta to the halogen-bearing carbons. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In this compound, both the chlorine atom at the C4 position and the bromine atom at the C5 position are potential leaving groups in SₙAr reactions. The nitro group at C2 is ortho to the C-Cl bond and meta to the C-Br bond, activating both positions for nucleophilic attack, particularly the C4 position.

The rate-determining step in most SₙAr reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group. nih.gov This step is favored by factors that increase the electrophilicity of that carbon. Consequently, the typical leaving group trend seen in aliphatic Sₙ2 reactions (I > Br > Cl > F) is inverted in SₙAr reactions. quora.com The high electronegativity of fluorine makes the attached carbon highly electrophilic, leading to a faster initial attack. For chlorine and bromine, their electronegativities and abilities to polarize the carbon-halogen bond are similar, resulting in comparable reactivity as leaving groups in SₙAr reactions. nih.gov

Therefore, when this compound is treated with strong nucleophiles such as amines (e.g., piperidine), alkoxides (e.g., sodium methoxide), or thiols, a mixture of products resulting from the displacement of either chlorine or bromine could be expected. acsgcipr.org The precise selectivity would depend on the specific reaction conditions and the nature of the nucleophile.

| Leaving Group (L) | Relative Rate at 20 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

|---|---|---|---|

| Fluoro | 1613 | 5.3 | -37.7 |

| Chloro | 4 | 8.6 | -38.4 |

| Bromo | 4 | 8.9 | -37.3 |

| Iodo | 1 | 9.7 | -37.6 |

The presence of the nitro group at the C2 position is essential for the facile occurrence of SₙAr reactions on this molecule. Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com

The activating effect is most pronounced when the electron-withdrawing group is located ortho or para to the leaving group. libretexts.org In the case of this compound:

Attack at C4 (Chloride displacement): The nitro group is in the ortho position. It can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy for the reaction.

Attack at C5 (Bromide displacement): The nitro group is in the meta position. While it still provides stabilization through its inductive electron-withdrawing effect, it cannot participate in resonance stabilization of the negative charge.

Because of this, nucleophilic attack is strongly favored at the C4 position, leading to the selective displacement of the chlorine atom over the bromine atom under most conditions. The resonance stabilization provided by the ortho-nitro group is a dominant factor in directing the substitution. libretexts.org

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the this compound ring is challenging due to the presence of three deactivating substituents (nitro, chloro, bromo). However, the ring is also substituted with the strongly activating methoxy (B1213986) group, making such reactions theoretically possible, albeit under specific conditions.

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. The two available positions for substitution are C3 and C6.

Methoxy group (-OCH₃) at C1: Strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Nitro group (-NO₂) at C2: Strongly deactivating and directs to the meta (C4, C6) positions.

Chloro group (-Cl) at C4: Weakly deactivating and directs to the ortho (C3, C5) and para (C1) positions.

Bromo group (-Br) at C5: Weakly deactivating and directs to the ortho (C4, C6) and para (C2) positions.

Analyzing the directing effects on the available C3 and C6 positions:

For C3: This position is ortho to the C4-chloro group. It is meta to the C1-methoxy, C2-nitro, and C5-bromo groups.

For C6: This position is ortho to the C1-methoxy and C5-bromo groups, and meta to the C2-nitro and C4-chloro groups.

The methoxy group is the most powerful activating director. Its influence favors substitution at its ortho position, C6. The nitro group also meta-directs to C6. The bromo group ortho-directs to C6. In contrast, only the chloro group directs to C3. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position , which benefits from the synergistic directing effects of the methoxy, nitro, and bromo substituents.

Further nitration would be particularly difficult due to the presence of a strongly deactivating nitro group already on the ring. The reaction would require harsh conditions (e.g., fuming nitric acid and sulfuric acid), which could risk side reactions. Halogenation, such as bromination, might proceed under milder conditions using a Lewis acid catalyst. In either case, the substitution is expected to occur at the C6 position due to the powerful directing influence of the methoxy group.

Reduction Reactions

The reduction of the nitro group to an amino group is a fundamental transformation for this class of compounds, yielding 5-bromo-4-chloro-2-methoxyaniline (B2708394). This product serves as a versatile intermediate for further synthesis. A key consideration for this reaction is the choice of reducing agent to ensure chemoselectivity, preserving the carbon-halogen bonds which are susceptible to reductive cleavage.

Several methods are effective for the reduction of aromatic nitro groups in the presence of halogens: wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and reliable method for reducing nitroarenes without affecting aryl halides. commonorganicchemistry.com Similarly, iron (Fe) or zinc (Zn) powder in acidic media (like acetic acid or HCl) can be employed. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This method can be used, but the choice of catalyst is critical. Palladium on carbon (Pd/C) is a very active catalyst and can cause significant dehalogenation. commonorganicchemistry.com Raney nickel is often a safer alternative for substrates containing chlorine or bromine, as it is less prone to cleaving C-X bonds. commonorganicchemistry.com Platinum(IV) oxide (PtO₂) can also be used.

The resulting 5-bromo-4-chloro-2-methoxyaniline has a strongly activating amino group, which dramatically alters the ring's reactivity towards subsequent electrophilic substitution, directing ortho and para to itself.

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂ · 2H₂O / HCl | Ethanol, heat | Excellent chemoselectivity; well-tolerated by aryl halides. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Ethanol/Water, heat | Cost-effective and generally selective for the nitro group. |

| H₂ / Raney Ni | Methanol or Ethanol, RT, pressure | Good for avoiding dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent, often used for selective reductions. |

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding 5-bromo-4-chloro-2-aminoanisole, a precursor for various heterocyclic and dye syntheses. This reduction can be achieved through several established methods, with the choice of reagent being crucial to avoid undesired side reactions such as dehalogenation.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts. commonorganicchemistry.com

Catalytic Hydrogenation: This method is often the preferred choice for nitro reductions due to its efficiency and clean reaction profiles. commonorganicchemistry.com Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is effective. commonorganicchemistry.com However, a significant drawback of using Pd/C is its potential to also catalyze dehalogenation, particularly of the more reactive C-Br bond. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel can be a more suitable catalyst. commonorganicchemistry.com

Chemical Reduction: Metals such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild and effective way to reduce nitro groups while often preserving halogen substituents. commonorganicchemistry.com Another widely used reagent is tin(II) chloride (SnCl₂). commonorganicchemistry.com The reduction with SnCl₂ is particularly useful as it is often chemoselective, reducing the nitro group without affecting other reducible functionalities. semanticscholar.orgacsgcipr.org For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) has been successfully achieved in excellent yield using SnCl₂ without cleavage of the benzyl (B1604629) or chloro groups, demonstrating the mildness and selectivity of this reagent. semanticscholar.org

The following table summarizes common reagents for the reduction of aromatic nitro compounds:

| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd-C | Hydrogen pressure, various solvents | High efficiency, clean reaction | Can cause dehalogenation |

| H₂/Raney Ni | Hydrogen pressure, various solvents | Effective, less prone to dehalogenation of chlorides and bromides than Pd/C commonorganicchemistry.com | Pyrophoric nature of the catalyst |

| Fe/Acid (e.g., AcOH) | Refluxing acid | Mild, preserves many functional groups | Requires acidic conditions, workup can be tedious |

| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild, preserves many functional groups | Requires acidic conditions |

| SnCl₂ | Acidic solution (e.g., EtOH/HCl) | Mild, highly chemoselective semanticscholar.org | Generates tin-based byproducts acsgcipr.org |

Dehalogenation Studies and Mechanisms

Dehalogenation of this compound, either desired or as a side reaction, is an important aspect of its chemistry. The difference in reactivity between the bromine and chlorine atoms allows for potential selective removal. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond.

Reductive dehalogenation can occur under various conditions, often in parallel with nitro group reduction, especially during catalytic hydrogenation with catalysts like palladium on carbon. The mechanism typically involves the oxidative addition of the aryl-halide bond to a low-valent metal center.

In the context of microbial degradation, which can provide insights into chemical reactivity, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 involves an initial chemoselective reduction of the nitro group, followed by reductive dechlorination of the resulting 2-amino-5-chlorohydroquinone. nih.gov This biological pathway highlights the possibility of sequential and selective transformations involving both the nitro and halogen groups.

The relative reactivity of aryl halides in many metal-catalyzed reactions, including reductive dehalogenation, follows the order: Ar-I > Ar-Br > Ar-Cl. nih.gov This trend is governed by the bond dissociation energies of the carbon-halogen bonds. This inherent difference in reactivity can be exploited to achieve selective de-bromination of this compound while leaving the chloro substituent intact, by careful choice of reaction conditions.

Cross-Coupling Reactions

The presence of two distinct halogen atoms on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, Heck, and Stille Coupling Reactions involving the Halogen Atoms

The differential reactivity of the C-Br and C-Cl bonds is a key factor in the regioselectivity of cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many of these catalytic cycles, and its rate decreases in the order I > OTf > Br >> Cl. mdpi.comwikipedia.orglibretexts.org This reactivity trend strongly suggests that cross-coupling reactions on this compound will occur selectively at the C-Br bond. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. sandiego.edu It is a versatile method for creating biaryl compounds. sandiego.edu For this compound, the Suzuki coupling would be expected to selectively replace the bromine atom, leaving the chlorine atom and the nitro group untouched under appropriate conditions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The higher reactivity of the C-Br bond would again direct the coupling to the 5-position of this compound. nrochemistry.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org Similar to the other cross-coupling reactions, the bromine atom would be the preferred site of reaction.

Stille Coupling: In the Stille reaction, an organotin compound is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The selective coupling at the C-Br bond is anticipated.

The following table summarizes these key cross-coupling reactions and their expected application to this compound.

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst, base | Biaryl or vinyl-substituted derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne derivative |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Stille | Organostannane | Pd catalyst | Biaryl, vinyl, or alkyl-substituted derivative |

Synthesis of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biaryl and heterobiaryl systems due to the commercial availability of a vast array of boronic acids and the reaction's tolerance of diverse functional groups. sandiego.edu

By reacting this compound with various arylboronic or heteroarylboronic acids, a wide range of substituted biaryl and heterobiaryl compounds can be synthesized. The reaction would proceed via the selective activation of the C-Br bond, leading to products where the bromine atom is replaced by the aryl or heteroaryl group from the boronic acid. This approach allows for the modular construction of complex molecular architectures.

For example, coupling with phenylboronic acid would yield 4-chloro-2-nitro-5-phenylanisole. Similarly, using heteroarylboronic acids, such as those derived from pyridine, thiophene, or furan, would lead to the corresponding heterobiaryl systems. These structures are of significant interest in medicinal chemistry and materials science.

Ring Modification and Rearrangement Studies

While the primary reactivity of this compound involves transformations of the nitro and halogen groups, the aromatic ring itself can participate in certain reactions, particularly in analogous systems.

Dienone Rearrangements and Cycloaddition Reactions of Analogous Compounds

Dienone-Phenol Rearrangement: This is an acid-catalyzed rearrangement of a cyclohexadienone to a phenol (B47542). wikipedia.orgslideshare.net For a compound like this compound to undergo such a rearrangement, it would first need to be converted into a cyclohexadienone derivative. This could hypothetically be achieved through a sequence of reactions, for example, Birch reduction followed by oxidation. The subsequent acid-catalyzed rearrangement would involve the migration of a substituent to an adjacent carbon, driven by the formation of a stable aromatic ring. pw.live The specific substitution pattern on the resulting phenol would depend on the migratory aptitude of the substituents present on the dienone ring. wikipedia.org

Cycloaddition Reactions: Aromatic compounds, especially those that are electron-deficient, can sometimes act as dipolarophiles or dienophiles in cycloaddition reactions. researchgate.net The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. chem-station.comchesci.comrsc.org Studies on nitro-substituted isatoic anhydrides have shown that they can undergo competing 1,3-dipolar cycloaddition reactions with an azomethine ylide at either a carbonyl group or the nitro-substituted aromatic ring. researchgate.netunimelb.edu.au This indicates that the electron-poor aromatic ring of a nitro-substituted compound can be susceptible to dearomatizing cycloaddition, leading to complex polycyclic systems. researchgate.netunimelb.edu.au While specific examples involving this compound are not documented, the reactivity of these analogous compounds suggests the potential for such transformations under appropriate conditions.

While general reaction pathways common to substituted nitroaromatic compounds—such as nucleophilic aromatic substitution of the chloro or bromo groups, reduction of the nitro group to an amine, and subsequent derivatization of the resulting aniline (B41778), or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira)—can be hypothesized, specific examples with detailed experimental data, reaction conditions, and product characterization for this compound are not documented in a manner that would allow for a thorough and scientifically accurate discussion of "novel" pathways as per the requested outline.

The inherent reactivity of the functional groups present in this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the bromo and chloro substituents provide handles for various cross-coupling reactions. However, without specific research findings, any discussion of novel reaction pathways would be speculative and would not meet the required standard of a detailed and authoritative article based on diverse sources.

Further experimental research would be necessary to establish and document novel reaction pathways and derivatizations for this compound. Such studies would be valuable in expanding the synthetic utility of this compound.

Future Directions and Emerging Research Avenues

Catalyst Design for Efficient and Selective Transformations

The reactivity of 5-Bromo-4-chloro-2-nitroanisole is dictated by its distinct functional groups: the nitro group, the ether linkage, and the two halogen atoms. Future catalyst design will focus on achieving high selectivity in transformations targeting one of these sites without affecting the others. For instance, the selective reduction of the nitro group is a key transformation. While traditional methods may use stoichiometric reductants, modern approaches focus on catalytic hydrogenation.

Research is moving towards designing heterogeneous catalysts that offer high chemoselectivity. For example, catalysts based on non-noble metals like nickel, cobalt, or copper are being explored as cost-effective alternatives to platinum or palladium. nih.gov The mechanism of nitro group reduction on these non-noble metals is believed to involve the initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps. nih.gov By tuning the metal-support interactions and the electronic properties of the metal, it is possible to enhance selectivity. For instance, decorating a Pt/TiO₂ catalyst can significantly improve selectivity in the reduction of substituted nitroaromatics. acs.org

Another area of focus is the development of catalysts from sustainable sources, such as biomass-derived materials. nih.gov Chitosan, derived from biowaste, can be used to synthesize heterogeneous cobalt catalysts that show excellent activity and selectivity in the hydrogenation of various functionalized nitroarenes. nih.gov

Future research will likely involve creating multifunctional catalysts that can facilitate tandem reactions, for example, a one-pot reduction of the nitro group followed by a cross-coupling reaction at one of the halogen sites.

Table 1: Comparison of Catalyst Systems for Selective Nitroarene Reduction

| Catalyst System | Metal | Support/Ligand | Key Advantages | Research Focus |

| Noble Metal Catalysts | Pt, Pd, Ru | TiO₂, Carbon | High activity, well-understood | Improving selectivity, reducing metal leaching |

| Non-Noble Metal Catalysts | Ni, Co, Cu | Alumina, Zeolites | Cost-effective, abundant | Enhancing activity and stability, understanding mechanisms nih.gov |

| Biomass-Derived Catalysts | Co | Chitosan | Sustainable, green | Optimizing preparation, expanding substrate scope nih.gov |

| Decorated Catalysts | Pt | Modified TiO₂ | High chemoselectivity | General applicability for various functional groups acs.org |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of compounds like this compound. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic or hazardous reactions. tue.nlbeilstein-journals.org

For a molecule like this compound, flow chemistry can be applied to its multi-step synthesis. For instance, the nitration and halogenation steps could be performed in continuous flow, minimizing the handling of hazardous reagents and allowing for precise temperature control to improve regioselectivity. The generation and use of highly reactive intermediates, such as organolithium species for subsequent functionalization, can be safely managed in flow reactors with precise residence time control. researchgate.netnih.gov This approach minimizes the decomposition of unstable intermediates that can occur in batch reactors. nih.gov

A continuous flow protocol for generating reactive intermediates like benzyne (B1209423) has been developed, which can then be used for the synthesis of functionalized biaryl compounds. rsc.org Such a strategy could be adapted to functionalize the aromatic ring of this compound.

The integration of packed-bed reactors containing heterogeneous catalysts into flow systems allows for continuous catalytic transformations, such as the selective reduction of the nitro group, with easy separation of the catalyst from the product stream. tue.nl

Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical reactions are predicted and optimized. For a complex molecule like this compound, which has multiple potential reaction sites, ML models can predict the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy. rsc.orgchemrxiv.orgnih.govresearchgate.net These models are trained on large datasets of known reactions and can learn the subtle electronic and steric factors that govern reactivity.

Table 2: Applications of AI/ML in the Chemistry of Substituted Aromatics

| Application Area | AI/ML Tool/Technique | Predicted Outcome/Parameter | Potential Impact on this compound Chemistry |

| Regioselectivity Prediction | RegioML, Weisfeiler-Lehman Neural Network (WLN) | Major product of electrophilic aromatic substitution rsc.orgnih.gov | Predicts the site of further functionalization (e.g., nitration, acylation). |

| Reaction Condition Optimization | ChemAIRS® | Optimal temperature, solvent, catalyst, and concentrations chemical.ai | Accelerates the development of high-yield synthetic routes. |

| Site-Selectivity Prediction | Message Passing Neural Network (MPNN) | Reactive site for cross-coupling reactions researchgate.net | Guides the selective functionalization of the C-Br or C-Cl bond. |

| Synthesis Planning | Retrosynthesis Algorithms | Potential synthetic routes | Proposes novel and efficient pathways for the synthesis of derivatives. |

Exploration of Novel Spectroscopic Techniques for In-Situ Analysis

Understanding reaction mechanisms and kinetics is crucial for optimization. Novel spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. For reactions involving this compound, techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable insights. doi.orgornl.govcsic.es

Operando FTIR spectroscopy allows for the observation of reaction intermediates on the surface of a catalyst under actual reaction conditions. ornl.govcsic.es This can help elucidate the mechanism of, for example, the catalytic reduction of the nitro group by identifying adsorbed species and tracking their transformation over time. publish.csiro.auresearchgate.net Similarly, in-situ Raman spectroscopy is a powerful tool for monitoring mechanochemical reactions and reactions in solution, as it is often insensitive to water and can provide detailed structural information. spectroscopyonline.comresearchgate.netbeilstein-journals.orgnih.govresearchgate.net The progress of a reaction can be followed by monitoring the disappearance of reactant peaks and the appearance of product peaks. researchgate.net

Advanced hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance (LC-NMR), can provide detailed structural information about impurities and byproducts formed during a reaction. numberanalytics.com These advanced analytical methods are crucial for ensuring the purity and quality of the final product. jbclinpharm.orglongdom.orgmdpi.com

Advanced Theoretical Modeling of Reactivity and Mechanisms

Computational chemistry provides a powerful lens for understanding the intrinsic reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method to model reaction mechanisms, predict reaction energies, and understand the factors controlling selectivity. acs.orgresearchgate.netmdpi.comsemanticscholar.orgresearchgate.net

For electrophilic aromatic substitution, DFT calculations can determine the relative stability of the intermediate sigma-complexes (arenium ions) for substitution at different positions on the aromatic ring, thus predicting the regiochemical outcome. acs.org Studies on substituted nitrobenzenes have used DFT to analyze the influence of substituents on the decomposition pathways and bond dissociation energies. acs.org

In the context of nucleophilic aromatic substitution, a reaction relevant to the halogen substituents of this compound, DFT can elucidate whether the reaction proceeds through a stable Meisenheimer complex or a concerted mechanism. researchgate.netdiva-portal.org Theoretical models can also predict the quality of leaving groups, which is pertinent to the differential reactivity of the bromo and chloro substituents. rsc.org Furthermore, computational models can describe the reactivity of polycyclic and poly-substituted aromatic hydrocarbons, providing a framework for understanding the behavior of complex molecules. researchgate.netacs.orgunt.edursc.org

The local electron attachment energy [E(r)] is another descriptor used to study nucleophilic aromatic substitution reactions, offering fast and accurate reactivity predictions. acs.org These advanced theoretical tools, in conjunction with experimental work, will continue to refine our understanding of the chemical behavior of this compound and guide the rational design of new synthetic transformations.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-4-chloro-2-nitroanisole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of anisole derivatives. For example:

- Nitration : Introduce the nitro group at the 2-position using HNO₃/H₂SO₄, leveraging the methoxy group’s ortho/para-directing effects.

- Halogenation : Bromination (e.g., Br₂/FeBr₃) at the 5-position, followed by chlorination (Cl₂/AlCl₃) at the 4-position.

- Purity control : Use GC or HPLC to monitor intermediates, as described for structurally similar bromo-nitroanisoles in commercial catalogs .

- Critical factors : Temperature control during nitration prevents over-nitration, while halogen stoichiometry avoids di-substitution byproducts.

Q. How should researchers purify and characterize this compound to ensure analytical reliability?

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) is recommended, as used for 4-Bromo-3-nitroanisole .

- Characterization :

- NMR : Compare ¹H/¹³C spectra with NIST reference data for related bromo-chloroanisoles .

- Mass spectrometry : Validate molecular weight (expected ~265.5 g/mol) using high-resolution MS .

- Chromatography : Confirm >95% purity via GC (as in Kanto Reagents’ protocols for bromo-nitro derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Mechanistic insight : The methoxy group directs nitration to the 2-position, while bromine and chlorine (meta-directing) compete for the remaining positions. Computational modeling (e.g., DFT) predicts electronic effects, aiding in optimizing reaction sequences .

- Experimental validation : Use competitive halogenation studies (e.g., varying Br₂/Cl₂ ratios) to map substituent dominance, as seen in 4-Bromo-2,6-dichloroanisole synthesis .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

- Thermal stability : Differential scanning calorimetry (DSC) data for 4-Bromo-3-nitroanisole show decomposition above 150°C, suggesting similar limits for the target compound .

- Light sensitivity : Store at 0–6°C in amber vials, as recommended for nitro-haloanisoles prone to photodegradation .

Q. How can contradictory spectroscopic data for this compound be resolved?

- Cross-validation : Compare IR and NMR spectra with NIST’s computational models for bromo-nitroanisoles .

- Error mitigation : Replicate analyses under standardized conditions (e.g., solvent, concentration) to isolate instrument-specific artifacts .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in catalytic systems?

- Software : Gaussian or ORCA for DFT calculations to map electrophilic/nucleophilic sites.

- Parameters : Use IUPAC Standard InChIKey (e.g., KCOBIBRGPCFIGF-UHFFFAOYSA-N for 4-Bromo-3-nitroanisole) to retrieve structural analogs .

Q. How can researchers optimize reaction scalability while minimizing hazardous byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.